molecular formula C18H28ClN3O3 B7081083 N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide

N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide

Cat. No.: B7081083
M. Wt: 369.9 g/mol
InChI Key: WCKADLGTBQNGQH-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenoxyethyl group and a hydroxy-methylpropyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3O3/c1-14-12-21(13-18(2,3)24)8-9-22(14)17(23)20-7-10-25-16-6-4-5-15(19)11-16/h4-6,11,14,24H,7-10,12-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKADLGTBQNGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)NCCOC2=CC(=CC=C2)Cl)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Chlorophenoxyethyl Intermediate: This step involves the reaction of 3-chlorophenol with ethylene oxide under basic conditions to form 2-(3-chlorophenoxy)ethanol.

    Piperazine Derivative Synthesis: The intermediate 2-(3-chlorophenoxy)ethanol is then reacted with 1-boc-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Deprotection and Final Coupling: The Boc protecting group is removed under acidic conditions, followed by the coupling of the resulting piperazine derivative with an appropriate carboxylic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide: Similar structure but with a different position of the chlorine atom on the phenoxy group.

    N-[2-(3-bromophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide: Bromine substituted analogue.

    N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-ethylpiperazine-1-carboxamide: Ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

N-[2-(3-chlorophenoxy)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorophenoxy group and a hydroxy-methylpropyl group on the piperazine ring provides a distinct set of properties that can be exploited in various scientific and industrial applications.

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